molecular formula C9H6FN B8451182 4-Fluoro-2-vinyl-benzonitrile CAS No. 934012-96-1

4-Fluoro-2-vinyl-benzonitrile

Cat. No.: B8451182
CAS No.: 934012-96-1
M. Wt: 147.15 g/mol
InChI Key: NZAQOTNWXZHGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-vinyl-benzonitrile is a useful research compound. Its molecular formula is C9H6FN and its molecular weight is 147.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

934012-96-1

Molecular Formula

C9H6FN

Molecular Weight

147.15 g/mol

IUPAC Name

2-ethenyl-4-fluorobenzonitrile

InChI

InChI=1S/C9H6FN/c1-2-7-5-9(10)4-3-8(7)6-11/h2-5H,1H2

InChI Key

NZAQOTNWXZHGAV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC(=C1)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.0 g 1-Bromo-4-fluoro-2-vinyl-benzene and 1.87 g copper (I) cyanide were dissolved in 16 ml dimethylformamide and heated under microwave irradiation at 200° C. for 25 minutes. The cooled reaction mixture was poured into 200 ml 1 M HCl and extracted five times with portions of 60 ml ethyl acetate. The combined organic layers were washed with 100 ml 1 N HCl, dried over MgSO4, then the solvent was removed in vacuo and the resulting residue purified on silica gel with the eluent heptane=>n-heptane:ethyl acetate=6:1 to obtain 1.77 g 4-Fluoro-2-vinyl-benzonitrile as a solid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.